molecular formula C7H7Cl B1597885 alpha-Bromo(2H7)toluene CAS No. 59502-05-5

alpha-Bromo(2H7)toluene

Cat. No.: B1597885
CAS No.: 59502-05-5
M. Wt: 133.62 g/mol
InChI Key: KCXMKQUNVWSEMD-XZJKGWKKSA-N
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Description

Alpha-Bromo(2H7)toluene is a chemical compound characterized by the presence of a bromine atom attached to the alpha position of a toluene molecule

Scientific Research Applications

Alpha-Bromo(2H7)toluene has diverse applications in scientific research:

Mechanism of Action

Target of Action

Alpha-Bromo(2H7)toluene, also known as α-Bromo-2,6-dideuteriomethyltoluene, is primarily used in the field of organic chemistry as a brominating agent . It is involved in the α-bromination reaction of carbonyl compounds, which is a significant topic in organic chemistry . The primary targets of this compound are carbonyl compounds, particularly acetophenone derivatives .

Mode of Action

The compound interacts with its targets through a process known as α-bromination . This reaction involves the substitution of an α-hydrogen atom in a carbonyl compound with a bromine atom, resulting in the formation of α-brominated products . The bromination of various acetophenone derivatives is achieved by employing this compound as the brominating agent .

Biochemical Pathways

The α-bromination reaction of carbonyl compounds affects several biochemical pathways. The α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . These products can also be used in the synthesis of α-keto thioamides via sulfur oxidation of the Csp3–H bond of α-bromo ketones with amines .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its chemical structure, the nature of the solvent used, and the specific conditions of the reaction .

Result of Action

The result of this compound’s action is the formation of α-brominated products . These products are valuable intermediates in organic synthesis and have wide-ranging applications in the production of various chemicals . For example, an efficient metal- and additive-free synthesis of α-keto thioamides has been developed via sulfur oxidation of the Csp3–H bond of α-bromo ketones with amines .

Action Environment

The action of this compound is influenced by several environmental factors, including reaction time, reaction temperature, and dosage of the brominating agent . For instance, the bromination of various acetophenone derivatives was found to be most effective at 90 ℃ using acetic acid as a solvent . Furthermore, the compound’s action, efficacy, and stability may also be affected by the presence of other chemicals in the reaction environment .

Safety and Hazards

The safety data sheet for alpha-Bromo(2H7)toluene indicates that it is highly flammable and may be fatal if swallowed and enters airways. It can cause skin irritation and may cause drowsiness or dizziness. It is suspected of damaging fertility or the unborn child .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Bromo(2H7)toluene can be synthesized through the bromination of toluene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Alpha-Bromo(2H7)toluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Alpha-Bromo(2H7)toluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated aromatic compounds. Its selective bromination at the alpha position makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[chloro(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMKQUNVWSEMD-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208208
Record name alpha-Bromo(2H7)toluene
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Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59502-05-5
Record name 6-(Chloromethyl-d2)benzene-1,2,3,4,5-d5
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URL https://commonchemistry.cas.org/detail?cas_rn=59502-05-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromo(2H7)toluene
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Record name alpha-Bromo(2H7)toluene
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Record name α-bromo(2H7)toluene
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Synthesis routes and methods I

Procedure details

To a 1000 cc reaction kettle was added 18.38 grams of acrylamide AMD (53% aqueous solution), 66.36 grams of dimethylaminoethyl acrylate methyl chloride quaternary (80% aqueous solution), 27.45 grams of N,N-dimethyl acrylamide (99%), 90.00 grams of ammonium sulfate, 7.5 grams of the homopolymer of dimethylaminoethyl acrylate methyl chloride quaternary (AETAC, CAS 44992-01-0); 7.5 grams of a terpolymer of acrylamide with (AETAC) and with a quaternary ammonium salt obtained by the reaction of benzyl chloride and dimethylaminoethyl acrylate (AEBAC, CAS 7737-18-5) in a 2/1/1 molar ratio; 0.50 grams of diethylenetriamine pentaacetic acid; pentasodium salt (Versenex 80, 40% aqueous) and 231.61 grams of deionized water. The mixture was stirred until a homogeneous solution was obtained. The kettle was sealed and equipped with an overhead stirrer, thermocouple, reflux condenser, nitrogen sparge tube, addition port with septum and a heating mantle. The mixture was then heated to 50° C. under constant nitrogen sparge while stirring at 500 rpm. After reaching 50° C., 0.50 grams of a 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride (Wako V-50) was shot into the reactor and the temperature was held for four hours. A second shot of 1.00 gram of 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride was then added and heating was continued for another two hours to yield a smooth, milky white dispersion. After cooling to room temperature, the bulk viscosity was found to be 732 cps. Diluting the dispersion to 0.5% active polymer in deionized water produced a polymer solution with a Brookfield viscosity of 100 cps.
Quantity
18.38 g
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
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27.45 g
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reactant
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Quantity
90 g
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reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In a manner similar to Example 17, 126.5 g of benzyl chloride, 794 g of a 9 wt-% solution of sodium ethylate in ethanol, 12 g CoCl2. 6 H2O, 6 g manganese powder and 1 g Na2S2O4 were reacted with CO. After the usual processing, 8 g of benzyl chloride, 109 g of phenylacetic acid ethyl ester (yield 71%), 8 g of phenylacetic acid (yield 6%) and 1 g of ethylbenzyl ether were isolated.
Quantity
126.5 g
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reactant
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Name
CoCl2
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12 g
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1 g
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reactant
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6 g
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catalyst
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Synthesis routes and methods III

Procedure details

To 4.3 g (0.0136 mole) of 1-(4-methoxyphenyl)-2-benzyl-3-phenylpropane was added 4 g (0.0346 mole) of pyridine hydrochloride and heated to 210°C for 5 hours. The mixture was cooled, and 300 ml H2O and 300 ml chloroform were added. Chloroform layer was separated, washed with 4 × 250 ml H2O and dried over anhydrous MgSO4. Chloroform was removed at reduced pressure. The residue was distilled at 210°-215°C/0.3 mm. Yield 3.5 g (85.16%). This material can also be obtained by alkylation of 1-phenyl-3-(4-methoxyphenyl)-1-propanone or 1-(4-methoxyphenyl)-3-phenyl-1-propanone with α-chlorotoluene as carried out in Example I, followed by demethylation with pyridine hydrochloride and reduction of the carbonyl function.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

This object is achieved by a process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid, which comprises reacting 3-chloro-2-methylphenol (3) ##STR3## with benzyl chloride to give 2-benzyloxy-6-chlorotoluene (4) ##STR4## subjecting this to a Grignard reaction with magnesium to give (3-benzyloxy-2-methylphenyl)magnesium chloride (5) ##STR5## reacting this with CO2 to give 3-benzyloxy-2-methylbenzoic acid (6) ##STR6## hydrogenating this or its alkali metal salts in the presence of a hydrogenation catalyst to give 3-hydroxy-2-methylbenzoic acid (2) and optionally acetylating this to give 3-acetoxy-2-methylbenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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